molecular formula C21H28O2 B1665836 Avarone CAS No. 55303-99-6

Avarone

Cat. No. B1665836
CAS RN: 55303-99-6
M. Wt: 312.4 g/mol
InChI Key: VPRHEJGLNUDEEH-LWILDLIXSA-N
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Description

Avarone is a sesquiterpene quinone obtained from the sponge Dysidea avara . It has a molecular formula of C21H28O2 . The average mass is 312.446 Da and the monoisotopic mass is 312.208923 Da .


Synthesis Analysis

Enantiopure avarol and its oxidized congener avarone are synthesized in both podal series from an optically pure Wieland–Miescher enone . This synthesis process is enantiospecific .


Molecular Structure Analysis

Avarone has a complex molecular structure with 4 of 4 defined stereocentres . It is a sesquiterpene quinone .


Physical And Chemical Properties Analysis

Avarone has a molecular formula of C21H28O2 . The average mass is 312.446 Da and the monoisotopic mass is 312.208923 Da .

Scientific Research Applications

Antifungal Activity

Avarone has been evaluated for its antifungal activity against various marine organisms such as Halosphaeriopsis mediosetigera, Asteromyces cruciatus, Lulworthia uniseptata, and Monodictys pelagica. These studies suggest that Avarone could be a potential candidate for treating fungal infections in marine settings .

Antiparasitic Potential

Research has investigated Avarone’s role as an antiplasmodial, antileishmanial, and antischistosomal agent. This highlights its potential in combating parasitic diseases like malaria and other neglected tropical diseases (NTDs) that have high morbidity and mortality rates worldwide .

Toxicity Profile

Studies have also explored the toxicity of Avarone derivatives such as Thiazoavarone against mammalian cell lines. The findings indicate a high toxicity with IC50 in the low micromolar concentration range, which is crucial for understanding its safety profile in medical applications .

Mechanism of Action

Target of Action

Avarone, a sesquiterpene quinone obtained from the marine sponge Dysidea avara, has been identified to primarily target Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase . PTP1B is the main negative regulator of the insulin receptor, while Aldose Reductase (AKR1B1) is an enzyme involved in the development of diabetic complications .

Mode of Action

Avarone interacts with its targets in a unique way. It inhibits PTP1B, thereby improving insulin sensitivity and mitochondrial activity in cells . When administered alone, Avarone acts as an insulin-mimetic agent . Additionally, Avarone acts as a tight binding inhibitor of Aldose Reductase (AKR1B1) .

Biochemical Pathways

The primary biochemical pathway affected by Avarone is the insulin signaling pathway . By inhibiting PTP1B, Avarone enhances the insulin signaling pathway, leading to improved insulin sensitivity . This can have significant downstream effects, including enhanced glucose uptake and metabolism.

Result of Action

The molecular and cellular effects of Avarone’s action are primarily related to its insulin-sensitizing and mimetic activity . It improves insulin sensitivity and enhances mitochondrial activity in cells . Moreover, Avarone has been shown to have potent antileukemic activity .

Action Environment

The action, efficacy, and stability of Avarone could potentially be influenced by various environmental factors. While specific studies on Avarone are lacking, research in the broader field suggests that factors such as temperature, pH, and presence of other compounds can impact the action of bioactive compounds

properties

IUPAC Name

2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h6,8-9,12,15,19H,5,7,10-11,13H2,1-4H3/t15-,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRHEJGLNUDEEH-LWILDLIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203851
Record name Avarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avarone

CAS RN

55303-99-6
Record name (+)-Avarone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55303-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avarone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Avarone, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR36JQ984T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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